molecular formula C16H18ClNO3S2 B5199085 N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide

N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide

Cat. No. B5199085
M. Wt: 371.9 g/mol
InChI Key: DDHFLZATFVDBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide, also known as CB-154, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. CB-154 has been shown to possess anti-inflammatory, anticancer, and antiviral properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide is not fully understood. However, studies have shown that N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide exerts its biological activities by modulating various signaling pathways. N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide has also been shown to activate the p53 pathway, which is involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit viral replication. In vivo studies have shown that N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide can reduce inflammation in animal models of arthritis and inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide is its diverse biological activities, which make it a potential candidate for the treatment of various diseases. N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide is its potential toxicity. Studies have shown that N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide can induce liver and kidney damage in animal models at high doses. Therefore, careful dose optimization and toxicity studies are necessary before N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide can be used as a therapeutic agent.

Future Directions

There are several future directions for the research on N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide. One direction is the development of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide analogs with improved pharmacological properties, such as increased potency and decreased toxicity. Another direction is the exploration of the potential of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide as a therapy for other diseases, such as viral infections and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide and its potential interactions with other signaling pathways.

Synthesis Methods

The synthesis of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide involves the reaction of 2-chlorobenzyl chloride with 2-mercaptoethylamine, followed by the reaction of the resulting intermediate with 4-methoxybenzenesulfonyl chloride. The final product is obtained through purification and crystallization techniques. This synthesis method has been optimized to yield high purity and yield of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide.

Scientific Research Applications

N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory activity. N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in various cell types. This anti-inflammatory activity makes N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of research is the anticancer activity of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide. Studies have shown that N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide has also been studied for its antiviral activity. It has been shown to inhibit the replication of herpes simplex virus type 1 and 2, as well as human cytomegalovirus. This antiviral activity makes N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide a potential candidate for the treatment of viral infections.

properties

IUPAC Name

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S2/c1-21-14-6-8-15(9-7-14)23(19,20)18-10-11-22-12-13-4-2-3-5-16(13)17/h2-9,18H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHFLZATFVDBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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